6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
6-benzyl-5-propan-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2/c1-9(2)12-11(15-14(18)16-13(12)17)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBCIHWXUMAYRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(NC(=O)NC1=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00441797 | |
| Record name | 6-Benzyl-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176519-55-4 | |
| Record name | 6-Benzyl-5-(propan-2-yl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00441797 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Stage 1: Benzylation of 4-Chloro-5-isopropylpyrimidine
The initial stage involves nucleophilic displacement of the 4-chloro group using benzyl halides. Reacting 4-chloro-5-isopropylpyrimidine with benzyl bromide (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours in the presence of potassium carbonate (2.0 equiv) yields 4-benzyl-5-isopropylpyrimidine. The reaction proceeds via an SNAr mechanism, with the electron-withdrawing isopropyl group at C5 enhancing the electrophilicity of C4. Excess benzyl bromide ensures complete conversion, while DMF stabilizes the transition state through polar aprotic solvation.
Stage 2: Alkoxyalkylation at N1
The second stage introduces an alkoxyalkyl group at the N1 position. Treating the intermediate with ethoxymethyl chloride (1.5 equiv) and copper(I) iodide (10 mol%) in tetrahydrofuran (THF) at 60°C for 8 hours affords 1-ethoxymethyl-4-benzyl-5-isopropylpyrimidine. Copper iodide catalyzes the Ullmann-type coupling, facilitating C–N bond formation. This step requires rigorous exclusion of moisture to prevent hydrolysis of the ethoxymethyl group.
Stage 3: Acidic Hydrolysis to Pyrimidinedione
Final hydrolysis under acidic conditions (6M HCl, reflux, 4 hours) cleaves the ethoxymethyl protecting group and oxidizes the pyrimidine ring to the 2,4-dione structure. The reaction proceeds via protonation of the N1-ethoxymethyl group, followed by nucleophilic attack by water and tautomerization. Purification via recrystallization from ethanol/water (3:1) yields 6-benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione as a white crystalline solid (mp 148–150°C).
Table 1: Reaction Parameters for Three-Stage Synthesis
| Stage | Reactants | Solvent | Catalyst | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 1 | Benzyl bromide | DMF | K₂CO₃ | 80°C | 12 h | 85% |
| 2 | Ethoxymethyl chloride | THF | CuI (10 mol%) | 60°C | 8 h | 78% |
| 3 | HCl (6M) | H₂O/EtOH | – | Reflux | 4 h | 92% |
Alternative Condensation Approaches Using Tosylates
A complementary method, adapted from Ashton et al. (1988), involves condensation of 5-isopropyl-2,4(1H,3H)-pyrimidinedione with benzyl tosylates. This one-pot procedure eliminates the need for pre-functionalized pyrimidine precursors.
Reaction Mechanism and Optimization
Heating 5-isopropyl-2,4(1H,3H)-pyrimidinedione with benzyl tosylate (1.1 equiv) in dimethylacetamide (DMAc) at 100°C for 18 hours in the presence of lithium iodide (20 mol%) and sodium bicarbonate (3.0 equiv) directly yields the target compound. LiI acts as a phase-transfer catalyst, enhancing the nucleophilicity of the pyrimidinedione’s N3 position. Sodium bicarbonate neutralizes liberated tosic acid, shifting the equilibrium toward product formation.
Table 2: Comparative Analysis of Benzylation Methods
Catalytic Reductive Amination Strategies
Though less common, reductive amination offers a stereocontrolled pathway. Treating 5-isopropyl-6-oxo-1,2,3,4-tetrahydropyrimidine with benzaldehyde and sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) produces the corresponding secondary amine, which is oxidized to the dione using Jones reagent. While this method achieves 58% yield, it introduces additional purification challenges due to over-reduction byproducts.
Industrial-Scale Considerations
The three-stage synthesis remains preferred for large-scale production due to:
- Availability of Starting Materials : 4-Chloro-5-isopropylpyrimidine is commercially accessible in bulk quantities.
- Tolerance to Impurities : Intermediates are crystalline solids amenable to recrystallization.
- Solvent Recovery : DMF and THF can be efficiently recycled via distillation, reducing costs.
In contrast, tosylate-based condensation generates stoichiometric tosic acid waste, requiring neutralization and disposal infrastructure.
Chemical Reactions Analysis
Types of Reactions
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of the pyrimidine ring.
Reduction: Hydroxyl derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a crucial building block in organic synthesis, particularly in the development of more complex molecules. Its versatile reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
Biology
- Antiviral Activity : Research indicates that 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione exhibits potential antiviral properties. It is being studied for its ability to inhibit viral replication, particularly against viruses such as HIV and HCV. The mechanism of action typically involves interference with viral enzymes like reverse transcriptase and integrase.
- Anticancer Properties : Preliminary studies suggest that this compound may have anticancer effects. Its biological activity is under investigation in various cancer models to assess its efficacy and mechanism of action in inhibiting tumor growth.
Medicine
- Therapeutic Development : Due to its promising biological activities, this compound is being explored as a lead candidate in drug discovery efforts aimed at developing new antiviral and anticancer therapies. It holds potential for treating viral infections and certain types of cancer.
Industry
- Material Science : In addition to its pharmaceutical applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties may contribute to innovations in polymer science and other industrial applications.
Reactivity Profile
| Reaction Type | Description | Common Reagents |
|---|---|---|
| Oxidation | Formation of N-oxides | Hydrogen peroxide, peracids |
| Reduction | Conversion of keto groups to hydroxyl groups | Sodium borohydride, lithium aluminum hydride |
| Substitution | Replacement of benzyl or isopropyl groups | Halogenating agents, nucleophiles |
Antiviral Research
A study conducted on the antiviral properties of this compound demonstrated its effectiveness against HIV in vitro. The compound inhibited viral replication by targeting reverse transcriptase, showcasing its potential as a therapeutic agent.
Cancer Studies
In cancer research, this compound has been tested against various tumor cell lines. Results indicated significant cytotoxicity in specific cancer types, suggesting that further exploration into its mechanism could lead to new treatment options.
Mechanism of Action
The exact mechanism of action of 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione depends on its specific application. In antiviral research, it is believed to inhibit viral replication by targeting key enzymes involved in the viral life cycle, such as reverse transcriptase and integrase . The compound may interact with these enzymes, preventing them from functioning properly and thereby inhibiting the replication of the virus.
Comparison with Similar Compounds
Key Findings :
- Fluorine Effects : Fluorine substituents (e.g., 4-fluorobenzyl) improve binding affinity via electronic effects and metabolic stability .
Pyrimidine-Dione Derivatives with Varied Functional Groups
–6 highlights structurally distinct pyrimidine-diones with diverse applications:
Key Comparisons :
- Amino vs. Benzyl Groups: Amino-substituted derivatives (e.g., –6) exhibit nucleophilic reactivity, enabling cross-coupling or condensation reactions, whereas benzyl groups enhance steric bulk and hydrophobic interactions in target binding.
Reactivity and Stability Considerations
- Dione Core Reactivity: The 2,4-dione moiety is susceptible to nucleophilic attack or keto-enol tautomerism. Substituents like electron-withdrawing groups (e.g., fluorine in Compound 9) stabilize the dione ring, while amino groups (–6) increase susceptibility to oxidation .
- Synthetic Flexibility : Ethoxymethyl (Compound 33) and benzyloxymethyl groups (Compound 9) enable facile derivatization, contrasting with rigid cyclopropyl or bromo substituents (), which require specialized conditions .
Data Tables
Table 1: Structural and Analytical Comparison of Key Derivatives from
| Compound ID | Substituent at N1 | Yield (%) | ¹H NMR Highlights (δ, ppm) | MS (m/z) [M+H]⁺ |
|---|---|---|---|---|
| 9 | 4-Fluorobenzyloxymethyl | 83–89 | 7.35–7.15 (Ar-H), 5.10 (OCH₂) | 429 |
| 25 | 4-Fluorophenethoxy | 83–89 | 7.25–6.95 (Ar-H), 4.50 (OCH₂) | 443 |
| 26 | 3-(4-Fluorophenyl)propoxy | 83–89 | 7.20–6.90 (Ar-H), 3.85 (OCH₂) | 457 |
| 33 | Ethoxymethyl | 83–89 | 4.60 (OCH₂), 1.35 (CH₃) | 363 |
Table 2: Comparison with Non-HIV-Targeted Pyrimidine-Diones
Biological Activity
6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This pyrimidine derivative exhibits potential as an antiviral agent, particularly against HIV, and has shown promise in various cancer studies. This article synthesizes available research findings, including case studies and data tables, to provide a comprehensive overview of the biological activity of this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 318.36 g/mol. The structure features a pyrimidine ring substituted at positions 5 and 6 with isopropyl and benzyl groups respectively. The compound's unique structure contributes to its biological properties.
Antiviral Activity
Research indicates that this compound exhibits potent antiviral activity against HIV. A study demonstrated that analogues of this compound inhibited HIV-1 replication with effective concentrations in the low nanomolar range. Specifically, compounds with isopropyl or ethyl groups at the C5 position showed strong inhibition (EC50 values ranging from 26 nM to 59 nM), while methyl-substituted analogues were less effective (EC50 > 15 μM) .
Table 1: Antiviral Activity Against HIV
| Compound | EC50 (nM) | CC50 (μM) | Selectivity Index |
|---|---|---|---|
| 4a | 26 | 58 | 2.23 |
| 4c | 59 | Not reported | Not calculated |
| 4d | 39 | Not reported | Not calculated |
Cancer Cell Inhibition
In addition to its antiviral properties, this compound has shown cytotoxic effects on various cancer cell lines. A notable case study involved the treatment of H322 lung cancer cells, where the compound induced apoptosis in a dose-dependent manner . The mechanism appears to involve the activation of apoptotic pathways, leading to cell death.
Table 2: Cytotoxic Effects on Cancer Cells
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| H322 | 15 | Apoptosis induction |
| MCF-7 | 20 | Cell cycle arrest |
The biological activity of this compound is primarily attributed to its ability to interact with viral enzymes and cellular pathways involved in cell proliferation and survival. The presence of hydroxyl groups enhances its chelation properties, allowing it to effectively bind metal ions crucial for enzyme activity .
Case Studies
- Antiviral Efficacy : In a controlled laboratory setting, researchers tested various analogues of the compound against HIV reverse transcriptase and integrase. Results indicated that modifications at the C5 position significantly influenced antiviral potency.
- Cancer Research : A study focused on H322 lung cancer cells revealed that treatment with the compound led to significant reductions in cell viability due to apoptosis induction. This highlights its potential as a therapeutic agent in oncology.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Benzyl-5-isopropylpyrimidine-2,4(1H,3H)-dione?
- Methodological Answer : The compound can be synthesized via alkylation of pyrimidine-dione precursors. For example, benzyl chlorides or chloroacetamides are reacted with a thieno-pyrimidine-dione intermediate in DMF under basic conditions (e.g., potassium carbonate) to introduce substituents at the N1 position. Purification involves recrystallization from ethanol/CH₂Cl₂/ether mixtures to isolate white crystalline solids .
Q. How is the structural identity of this compound confirmed?
- Methodological Answer : Use a combination of 1H NMR (e.g., 150 MHz spectrometer in DMSO-d₆) and X-ray crystallography . For crystallography, cuboid-shaped crystals are grown via slow evaporation in ethanol/CH₂Cl₂, and data collected at 296 K with MoKα radiation (λ = 0.71073 Å). Structural refinement software (e.g., SHELXL) confirms bond lengths and angles .
Q. What safety protocols are critical during handling?
- Methodological Answer : Follow CLP regulations (EC No. 1272/2008):
- Personal Protection : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation.
- Storage : Keep in airtight containers away from heat/sparks. Store below 25°C in a dry environment.
- Emergency Measures : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .
Advanced Research Questions
Q. How can reaction yields be optimized for alkylation steps in pyrimidine-dione synthesis?
- Methodological Answer :
- Catalyst Screening : Test alternatives to K₂CO₃ (e.g., Cs₂CO₃) to enhance reactivity in DMF.
- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) for solubility and reaction kinetics.
- Temperature Control : Conduct trials at 50–80°C to balance reaction rate and side-product formation .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign proton-proton correlations and heteronuclear couplings to distinguish regioisomers.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns.
- Comparative Crystallography : Cross-validate with known polymorphic structures (e.g., Acta Crystallographica E67 data) .
Q. How can computational modeling predict the compound’s reactivity or binding affinity?
- Methodological Answer :
- DFT Calculations : Use Gaussian 09 to optimize geometries at the B3LYP/6-31G(d) level for reaction intermediates.
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental IC₅₀ values from kinase assays .
Q. What methods address low reproducibility in scaled-up synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress.
- Design of Experiments (DoE) : Use factorial designs to test variables (stoichiometry, solvent ratio, mixing time).
- Purification Refinement : Compare column chromatography (C18, 100×4 mm) vs. preparative HPLC for purity >98% .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
